molecular formula C9H8F3NO2 B8524100 6-(3,3,3-Trifluoropropyl)pyridine-3-carboxylic acid

6-(3,3,3-Trifluoropropyl)pyridine-3-carboxylic acid

Cat. No.: B8524100
M. Wt: 219.16 g/mol
InChI Key: UYCFXDLCDZHUGJ-UHFFFAOYSA-N
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Description

6-(3,3,3-Trifluoropropyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

6-(3,3,3-trifluoropropyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)4-3-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

UYCFXDLCDZHUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(3,3,3-trifluoropropyl)pyridine-3-carbonitrile (Intermediate 208, 189 mg, 0.945 mmol) in EtOH (20 mL) was added potassium hydroxide (265 mg, 4.72 mmol). The solution was heated at 100 C for 6 h and then additional potassium hydroxide (53 mg, 0.94 mmol) added. After stirring for a further 3 h at 105 C, the reaction mixture was cooled to room temperature, evaporated to dryness and re-dissolved in water (20 mL). The solution was acidified to pH 3 with a 1M aq. HCl solution and extracted with EtOAc (3×25 mL). Combined organics were dried over magnesium sulfate and evaporated to dryness to afford the title compound as a light brown solid (183 mg, 89%). Method C HPLC-MS: MH+ requires m/z=220. Found: m/z=220, Rt=1.12 min (91%).
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Yield
89%

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